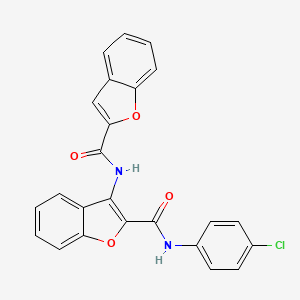

![molecular formula C15H13BrN6O2 B2697677 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-29-0](/img/structure/B2697677.png)

3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

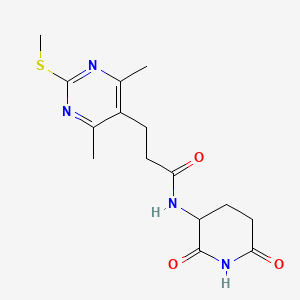

The compound “3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups. It has a triazolo-purine core, which is a fused ring system containing nitrogen atoms. This core is substituted with a bromophenyl group, an ethyl group, and a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine core, followed by the introduction of the triazole ring through a cyclization reaction . The bromophenyl, ethyl, and methyl groups would then be added through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl and purine rings), a triazole ring, and various substituents. The bromophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its polarity and potentially its boiling and melting points .Scientific Research Applications

Nonlinear Optical (NLO) Materials

The design of efficient NLO materials is crucial for modern photonic devices. The compound’s unique structure makes it a potential candidate for second-order NLO applications. Researchers have studied its second harmonic generation (SHG) properties using density functional theory (DFT). By substituting different donor functional groups, they explored its NLO response and identified promising chromophores, such as C7, which exhibited a significant first hyperpolarizability value .

Organic Semiconductors

Exploring the semiconductor properties of this compound is essential. Researchers have investigated its basic optical and electrochemical properties. Understanding its charge transport behavior could lead to applications in organic electronics and flexible devices .

Heterocyclic Frameworks

An electrochemical approach has been proposed to access a diversely functionalized [1,2,4]triazolo[3,4-i]purine heterocyclic framework. This compound’s unique structure could facilitate intramolecular C(sp2)–H cycloamination, providing a route to novel tricyclic derivatives .

Synthesis of Fused Heterocycles

In the context of synthetic methods, researchers have explored the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines. While this compound falls within the scope of fused heterocycles, further investigations could reveal additional applications .

Medicinal Chemistry

Although specific studies are lacking, compounds with triazolo[4,3-e]purine scaffolds often exhibit bioactivity. Researchers could explore potential pharmaceutical applications, such as kinase inhibitors or antiviral agents.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKRMGKRHCNBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 41748877 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2697595.png)

![2-chloro-N-(2-hydroxyethyl)-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2697599.png)

![6-isopropyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697600.png)

![4,6-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2697606.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2697608.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2697609.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2697615.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2697617.png)